Glycylglycyl-L-histidine
Overview
Description
Glycylglycyl-L-histidine is a tripeptide composed of two glycine molecules and one histidine molecule . It has been studied in the context of complex formation with copper (II) ions .
Molecular Structure Analysis
The molecular formula of Glycylglycyl-L-histidine is C10H15N5O4 . The structure of L-histidine, a component of this tripeptide, has been studied extensively. It has an insulating band gap of approximately 4.38 eV .Chemical Reactions Analysis
Glycylglycyl-L-histidine has been studied in the context of its complex formation with copper (II) and zinc (II) ions . The types of complexes and their equilibrium values are similar to those formed by Gly-His .Scientific Research Applications
Regenerative and Protective Actions
The tripeptide GHK (Glycyl-L-histidyl-L-lysine), closely related to Glycylglycyl-L-histidine, exhibits multiple biological actions, including stimulation of blood vessel and nerve outgrowth, collagen synthesis, and anti-inflammatory actions. It also shows potential in tissue repair, anti-cancer activities, DNA repair, and activation of cell cleansing via the proteasome system (Pickart & Margolina, 2018).
Metal Ion Chelation and Complex Formation
Studies on metal-peptide complexes, including those with Glycyl-L-histidine, have demonstrated the ability of these peptides to chelate metal ions such as copper(II), nickel(II), and zinc(II). These interactions are crucial for understanding the biochemical and therapeutic roles of these peptides in processes like oxygen transport and enzyme activities (Farkas, Sóvágó, & Gergely, 1983).
Molecular Mimicry and Drug Design
Glycylglycyl-L-histidine-N-methyl amide has been synthesized to mimic the copper-transport site of human albumin, showcasing the potential of these peptides in drug design and the delivery of metal ions for therapeutic purposes (Camerman, Camerman, & Sarkar, 1976).
Antioxidant and Protective Effects
Histidine-rich glycoproteins and peptides, including those related to GGH, have shown to modulate immune responses, vascular and coagulation systems, and protect against oxidative stress and inflammation. These properties indicate their potential in treating chronic diseases and in anti-aging therapies (Jones, Hulett, & Parish, 2005).
Wound Healing and Tissue Regeneration
The tripeptide-copper complex GHK-Cu, closely related to Glycylglycyl-L-histidine, has been found to stimulate connective tissue accumulation and collagen synthesis in wound healing. This highlights its role in promoting tissue repair and regeneration, making it a candidate for therapeutic applications in wound care (Maquart et al., 1993).
properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAWDNVHMUKWJR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylglycyl-L-histidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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